molecular formula C12H13NS B15208379 8-Quinolinethiol, 2-(1-methylethyl)- CAS No. 54421-21-5

8-Quinolinethiol, 2-(1-methylethyl)-

Cat. No.: B15208379
CAS No.: 54421-21-5
M. Wt: 203.31 g/mol
InChI Key: YSQHWXLGOAKEJV-UHFFFAOYSA-N
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Description

2-Isopropylquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core with an isopropyl group at the 2-position and a thiol group at the 8-position, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropylquinoline-8-thiol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylquinoline-8-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropylquinoline-8-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isopropylquinoline-8-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. These interactions make it a promising candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropylquinoline-8-thiol is unique due to the presence of both an isopropyl group and a thiol group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

54421-21-5

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-propan-2-ylquinoline-8-thiol

InChI

InChI=1S/C12H13NS/c1-8(2)10-7-6-9-4-3-5-11(14)12(9)13-10/h3-8,14H,1-2H3

InChI Key

YSQHWXLGOAKEJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2S)C=C1

Origin of Product

United States

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